![molecular formula C17H12BrFN2O2S B6110996 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6110996.png)
5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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Overview
Description
5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BFB belongs to the family of thiazolidinone derivatives, which have been studied extensively for their pharmacological properties.
Mechanism of Action
The mechanism of action of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the growth of several bacterial and fungal strains. In addition, 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells, bacteria, and fungi. This makes it a potential candidate for the development of new drugs. However, one of the limitations of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which may limit its bioavailability. In addition, the mechanism of action of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on the structure of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. Another potential direction is the study of the mechanism of action of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, which may provide insights into its potential applications. In addition, the study of the biochemical and physiological effects of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one may provide new insights into its potential applications in the treatment of diseases. Finally, the development of new methods for the synthesis of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one may improve its yield and bioavailability, making it a more attractive candidate for drug development.
Synthesis Methods
The synthesis of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-fluorobenzylamine to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained by the addition of 2,2-dimethyl-1,3-dioxane-4,6-dione. The yield of 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is approximately 45%, and the compound can be purified by recrystallization.
Scientific Research Applications
5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been studied extensively for its potential applications in drug development. It has been shown to have anticancer, antibacterial, and antifungal properties. 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
(5E)-2-amino-5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O2S/c18-12-5-6-14(23-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(22)21-17(20)24-15/h1-8H,9H2,(H2,20,21,22)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPPJJSDGBAFP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)N=C(S3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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